molecular formula C11H14INS B7996658 4-(2-Iodobenzyl)thiomorpholine

4-(2-Iodobenzyl)thiomorpholine

Cat. No.: B7996658
M. Wt: 319.21 g/mol
InChI Key: IGYNNFFBWKJIIR-UHFFFAOYSA-N
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Description

4-(2-Iodobenzyl)thiomorpholine is an organic compound with the molecular formula C11H14INS. It is a thiomorpholine derivative where the thiomorpholine ring is substituted with a 2-iodobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-iodobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodobenzyl)thiomorpholine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom in the 2-iodobenzyl group can be replaced by other nucleophiles.

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the iodine atom or to modify the thiomorpholine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include deiodinated compounds and modified thiomorpholine derivatives.

Scientific Research Applications

4-(2-Iodobenzyl)thiomorpholine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromobenzyl)thiomorpholine
  • 4-(2-Chlorobenzyl)thiomorpholine
  • 4-(2-Fluorobenzyl)thiomorpholine

Uniqueness

4-(2-Iodobenzyl)thiomorpholine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions and capable of forming stronger halogen bonds .

Properties

IUPAC Name

4-[(2-iodophenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INS/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYNNFFBWKJIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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